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Compound of Interest

Compound Name: 4-Methoxy-3,5-dimethylaniline HCl

Cat. No.: B1357400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Methoxy-3,5-

dimethylaniline hydrochloride as a key precursor in the synthesis of pharmaceutically active

compounds, with a focus on its application in the development of novel kinase inhibitors.

Introduction
4-Methoxy-3,5-dimethylaniline hydrochloride is a substituted aniline derivative that serves as a

valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a

methoxy group and two methyl groups on the aniline ring, influences its reactivity and provides

a scaffold for the synthesis of complex molecules with specific biological activities. This

precursor is particularly relevant in the synthesis of kinase inhibitors, a class of targeted

therapeutics that play a crucial role in oncology and immunology. The hydrochloride salt form

ensures stability and enhances solubility in certain solvent systems.

Applications in Kinase Inhibitor Synthesis
Substituted anilines are integral components of many kinase inhibitors, often forming a key part

of the hinge-binding motif that interacts with the ATP-binding site of the kinase. 4-Methoxy-3,5-

dimethylaniline has been identified as a precursor for the synthesis of novel inhibitors of

kinases such as Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and

Myosin light chain kinase (MYLK). These kinases are implicated in a variety of pathologies,
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including autoimmune diseases, inflammatory conditions, neurodegenerative disorders like

Parkinson's disease, and various cancers[1][2].

The 4-methoxy and 3,5-dimethyl substitution pattern of this aniline derivative can contribute to

the potency and selectivity of the final drug molecule by influencing its binding affinity and

pharmacokinetic properties.

Experimental Protocols
The following protocols are representative examples of how 4-Methoxy-3,5-dimethylaniline
HCl can be utilized in the synthesis of a hypothetical kinase inhibitor. These are based on

general synthetic strategies employed in medicinal chemistry.

3.1. Free-Basing of 4-Methoxy-3,5-dimethylaniline HCl

Prior to its use in many coupling reactions, the hydrochloride salt is typically converted to the

free aniline.

Materials:

4-Methoxy-3,5-dimethylaniline HCl

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Ethyl acetate (EtOAc)

Anhydrous sodium sulfate (Na₂SO₄)

Separatory funnel

Round-bottom flask

Rotary evaporator

Procedure:

Dissolve 4-Methoxy-3,5-dimethylaniline HCl in deionized water.
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Transfer the solution to a separatory funnel.

Slowly add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8), confirmed

with pH paper.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine (1 x 50 mL).

Dry the organic layer over anhydrous Na₂SO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield 4-Methoxy-3,5-dimethylaniline as a solid or oil.

3.2. Buchwald-Hartwig Amination for Synthesis of a Kinase Inhibitor Scaffold

This protocol describes a common cross-coupling reaction to form a key C-N bond in a kinase

inhibitor scaffold.

Materials:

4-Methoxy-3,5-dimethylaniline (free base from 3.1)

A suitable heteroaryl chloride or bromide (e.g., 2-chloro-N-methyl-pyrimidine-4-

carboxamide)

Palladium catalyst (e.g., Pd₂(dba)₃)

Ligand (e.g., Xantphos)

Base (e.g., Cesium carbonate, Cs₂CO₃)

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Schlenk flask or similar reaction vessel

Inert atmosphere (Nitrogen or Argon)

Procedure:
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To a Schlenk flask under an inert atmosphere, add the heteroaryl halide (1.0 eq), 4-

Methoxy-3,5-dimethylaniline (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos

(0.1 eq).

Add anhydrous, degassed 1,4-dioxane via syringe.

Seal the flask and heat the reaction mixture at 100-120 °C with stirring for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic

salts and the catalyst.

Wash the celite pad with additional ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired

coupled product.

Data Presentation
The following table summarizes representative quantitative data for the synthesis of a

hypothetical kinase inhibitor intermediate using a substituted aniline precursor.
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Parameter Value

Starting Materials

4-Methoxy-3,5-dimethylaniline 1.0 mmol (151.21 mg)

2-Chloro-pyrimidine derivative 1.2 mmol

Reaction Conditions

Catalyst Pd₂(dba)₃ (5 mol%)

Ligand Xantphos (10 mol%)

Base Cs₂CO₃ (2.0 eq)

Solvent Anhydrous Dioxane (10 mL)

Temperature 110 °C

Reaction Time 18 hours

Results

Yield of Purified Product 75-85%

Purity (by HPLC) >98%

Characterization

¹H NMR Consistent with structure

Mass Spectrometry (ESI+) [M+H]⁺ calculated and found

Visualizations
5.1. General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor using

4-Methoxy-3,5-dimethylaniline HCl as a precursor.
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Caption: Synthetic workflow for a kinase inhibitor.

5.2. Hypothetical Kinase Signaling Pathway

The diagram below represents a simplified signaling pathway involving a receptor tyrosine

kinase (RTK) that could be targeted by an inhibitor synthesized from the title precursor.
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Caption: Simplified RTK-SYK signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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